molecular formula C10H11ClN2O B1457463 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one CAS No. 1156241-13-2

2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B1457463
CAS RN: 1156241-13-2
M. Wt: 210.66 g/mol
InChI Key: RAGBAJRVSINDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one, abbreviated as 2-CPD, is a heterocyclic organic compound. It is a derivative of the pyrimidine family, and is a colorless, crystalline solid. 2-CPD is a versatile synthetic intermediate in organic synthesis, and is used in the production of pharmaceuticals, dyes, and polymers. It is also used as a starting material for the synthesis of a variety of biologically active compounds.

Scientific Research Applications

DNA Binding and Antitumor Properties

  • Dihydropyrimidinones derivatives, including those similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one, have been investigated for their DNA binding properties. Studies revealed that these compounds can intercalatively bind to DNA, potentially blocking DNA transcription and replication. This characteristic suggests their potential as antitumor agents (Wang et al., 2013).

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds structurally similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one have been studied. These studies provide insights into the molecular configuration and potential applications in medicinal chemistry (Guo & Shun, 2004).

Theoretical Study on Properties

  • A theoretical study on a compound similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one explored its structural properties, charge distribution, and molecular orbital analysis, suggesting potential biological activities due to its structural stability (Ma Jin-guang, 2010).

Antimicrobial and Antifungal Evaluation

  • Some derivatives of 3,4-dihydropyrimidin-2-one have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest the potential of these compounds in developing new therapeutic agents (Modha et al., 2002).

properties

IUPAC Name

2-(2-chlorophenyl)-1,3-diazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-4,10,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBAJRVSINDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(NC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1,3-diazinan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one

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